1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
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Description
1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H16N6OS and its molecular weight is 388.45. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone and its derivatives are pivotal in the development of new synthetic routes for various heterocyclic compounds, including thiophene, oxazole, triazole, pyrimidine, and quinolone. These compounds are of significant interest due to their biological and medicinal properties. Research indicates a strong utility in synthesizing these systems, exploring their potential across a broad spectrum of biological activities (Salem et al., 2021).
Antimicrobial Activity
Compounds synthesized from this compound have been explored for their antimicrobial potential. Studies have shown that derivatives of this chemical structure exhibit antimicrobial activities, contributing to the development of new treatments against various bacterial and fungal infections (Hassan, 2013).
Antiviral Activity
The synthesis and reaction of this compound derivatives have led to the discovery of compounds with promising antiviral activities. These activities include potential treatments for viruses such as HSV1 and HAV, showcasing the compound's relevance in the development of new antiviral agents (Attaby et al., 2006).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6OS/c27-19(25-11-9-14-4-1-2-6-17(14)25)13-28-20-23-22-18-8-7-16(24-26(18)20)15-5-3-10-21-12-15/h1-8,10,12H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDSJRDPYZWNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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